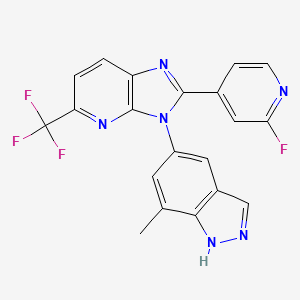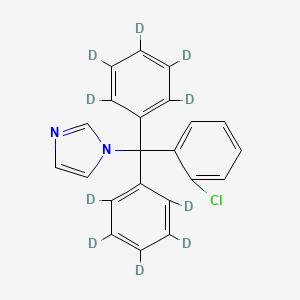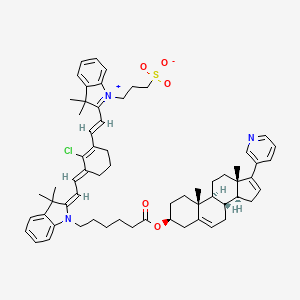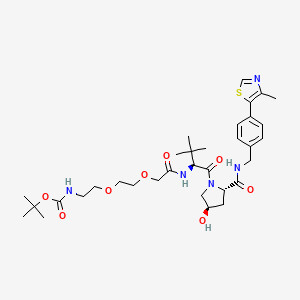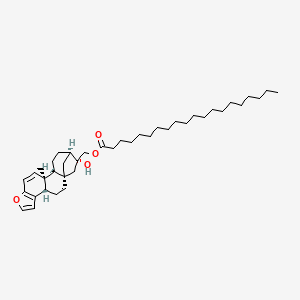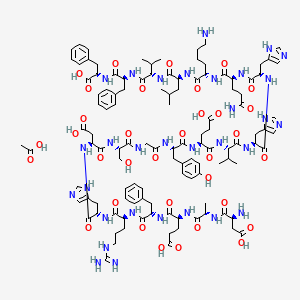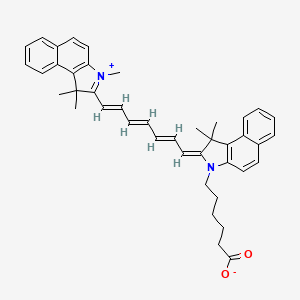
Cy7.5-COOH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cy7.5-COOH, also known as Cyanine 7.5 Carboxylic Acid, is a near-infrared fluorescent dye. This compound is part of the cyanine dye family, which is characterized by its ability to absorb and emit light in the near-infrared region. This compound is particularly valued for its high fluorescence quantum yield, excellent water solubility, and ability to reduce autofluorescence in biological samples, making it ideal for various imaging applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cy7.5-COOH typically involves the condensation of a heptamethine cyanine dye with a carboxylic acid group. The process begins with the preparation of the heptamethine cyanine core, which is achieved through the reaction of a quaternary ammonium salt with a suitable aldehyde under basic conditions. The resulting intermediate is then reacted with a carboxylic acid derivative to introduce the carboxyl functional group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The reaction conditions are optimized to maximize yield and minimize the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
Cy7.5-COOH undergoes various chemical reactions, including:
Substitution Reactions: The carboxyl group can participate in nucleophilic substitution reactions, allowing the dye to be conjugated to biomolecules such as proteins and peptides.
Oxidation and Reduction Reactions: The polymethine chain of this compound can undergo oxidation and reduction reactions, which can affect its fluorescence properties.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines and alcohols, with reactions typically carried out in aqueous or organic solvents under mild conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or dithiothreitol are commonly employed.
Major Products Formed
Scientific Research Applications
Cy7.5-COOH has a wide range of applications in scientific research:
Biological Imaging: Its near-infrared fluorescence makes it ideal for in vivo imaging, allowing for deep tissue penetration and reduced background fluorescence
Molecular Probes: It is used as a fluorescent probe in techniques such as flow cytometry, DNA sequencing, and fluorescence resonance energy transfer (FRET) studies.
Medical Diagnostics: This compound is employed in diagnostic assays to detect and quantify biomolecules, aiding in disease diagnosis and monitoring.
Industrial Applications: The dye is used in the development of optical sensors and other analytical devices.
Mechanism of Action
The mechanism of action of Cy7.5-COOH involves its ability to absorb light in the near-infrared region and emit fluorescence. The carboxyl group allows for easy conjugation to biomolecules, enabling targeted imaging and detection. The polymethine chain of the dye facilitates the transfer of energy, resulting in high fluorescence quantum yield . The dye’s interaction with thiol groups can lead to photoswitching, which is useful in super-resolution microscopy .
Comparison with Similar Compounds
Similar Compounds
Cyanine 3 Carboxylic Acid (Cy3-COOH): Absorption/Emission around 550/570 nm.
Cyanine 5 Carboxylic Acid (Cy5-COOH): Absorption/Emission around 650/670 nm.
Cyanine 7 Carboxylic Acid (Cy7-COOH): Absorption/Emission around 750/773 nm.
Uniqueness of Cy7.5-COOH
This compound is unique due to its absorption and emission in the near-infrared region (781/808 nm), which allows for deeper tissue imaging and reduced background fluorescence compared to other cyanine dyes . Its high fluorescence quantum yield and excellent water solubility further enhance its suitability for various biological and medical applications .
Properties
Molecular Formula |
C42H44N2O2 |
|---|---|
Molecular Weight |
608.8 g/mol |
IUPAC Name |
6-[(2E)-1,1-dimethyl-2-[(2E,4E,6E)-7-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)hepta-2,4,6-trienylidene]benzo[e]indol-3-yl]hexanoate |
InChI |
InChI=1S/C42H44N2O2/c1-41(2)36(43(5)34-27-25-30-18-13-15-20-32(30)39(34)41)22-10-7-6-8-11-23-37-42(3,4)40-33-21-16-14-19-31(33)26-28-35(40)44(37)29-17-9-12-24-38(45)46/h6-8,10-11,13-16,18-23,25-28H,9,12,17,24,29H2,1-5H3 |
InChI Key |
ZVTRYGHHODCVDY-UHFFFAOYSA-N |
Isomeric SMILES |
CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)/C=C/C=C/C=C/C=C/4\C(C5=C(N4CCCCCC(=O)[O-])C=CC6=CC=CC=C65)(C)C)C |
Canonical SMILES |
CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)C=CC=CC=CC=C4C(C5=C(N4CCCCCC(=O)[O-])C=CC6=CC=CC=C65)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



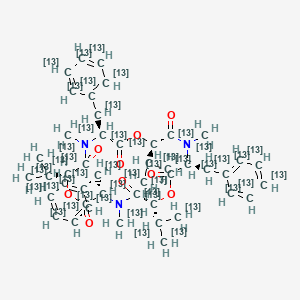

![[5-Cyclopropyl-1-[1-[1-(hydroxymethyl)cyclopropylcarbonyl]piperidine-4-yl]-1H-pyrazole-4-yl][(3S)-3-[2-(trifluoromethyl)phenyl]pyrrolidine-1-yl]methanone](/img/structure/B12386827.png)
